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Introduction

Spindle Assembly Abnormal 6 (SAS-6) is a highly conserved protein that plays a critical role in
the initiation of centriole assembly. As a core component of the cartwheel structure, SAS-6 is
essential for establishing the nine-fold symmetry of centrioles. Dysregulation of SAS-6 protein
levels has been implicated in various cellular defects, including aneuploidy and cancer.
Therefore, accurate measurement of SAS-6 protein levels is crucial for research in cell cycle
regulation, centrosome biology, and drug development. These application notes provide
detailed protocols for the quantification of SAS-6 protein levels in cells using various standard
laboratory techniques.

Data Presentation
Table 1: Relative Quantification of Centrosomal SAS-6

Protein Levels During the Cell Cycle in RPE1 Cells by
Immunofluorescence
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Normalized SAS-6
Cell Cycle Stage Fluorescence Intensity
(Arbitrary Units)

Fold Change vs. S-phase
(close centrosomes)

S-phase (close centrosomes,
~1.0 1.0
<2 pum apart)

S-phase (distant centrosomes,  Slightly higher than close o o ]
Statistically significant increase
>2 um apart) centrosomes

Not significantly different from
Late S/early G2 ~1.0
S-phase

Late G2 ~0.5 ~2-fold decrease

Source: This data is synthesized from a study by Prosser and Pelletier (2020), which describes
a modest increase in overall Sas6 fluorescence intensity as centrosomes separate in S-phase
and a decrease in late G2.[1]

Experimental Protocols
Western Blotting for Total SAS-6 Protein Levels

This protocol describes the detection and semi-quantitative analysis of total SAS-6 protein
levels in whole-cell lysates.

a. Materials and Reagents
e Primary Antibodies:

o Mouse monoclonal anti-SAS-6 (Clone G-1): Santa Cruz Biotechnology, sc-376836
(Recommended starting dilution: 1:200)

o Rabbit polyclonal anti-SASS6: Proteintech, 21377-1-AP (Recommended starting dilution:
1:1000)

e Secondary Antibodies:

o HRP-conjugated Goat anti-Mouse IgG
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o HRP-conjugated Goat anti-Rabbit IgG

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCI pH 8.0, 150 mM NacCl, 1% NP-40, 0.5%
sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor
cocktails.

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20
(TBST).

Wash Buffer: TBST

Chemiluminescent Substrate

Protein Ladder

BCA Protein Assay Kit

. Protocol

Cell Lysis:

Wash cultured cells with ice-cold PBS.

[¢]

[¢]

Lyse cells in ice-cold RIPA buffer.

[e]

Scrape cells and transfer the lysate to a microcentrifuge tube.

o

Incubate on ice for 30 minutes with occasional vortexing.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

[e]

Collect the supernatant (whole-cell lysate).

Protein Quantification:

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Determine the protein concentration of the lysate using a BCA assay.

e Sample Preparation:
o Mix equal amounts of protein (20-30 pg) with 4x Laemmli sample buffer.
o Boil the samples at 95°C for 5 minutes.
e SDS-PAGE and Transfer:
o Load samples and a protein ladder onto an SDS-PAGE gel.
o Run the gel until the dye front reaches the bottom.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary anti-SAS-6 antibody (diluted in blocking buffer)
overnight at 4°C with gentle agitation.

o Wash the membrane three times for 10 minutes each with TBST.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted
in blocking buffer) for 1 hour at room temperature.

o Wash the membrane three times for 10 minutes each with TBST.
o Detection:

o Incubate the membrane with a chemiluminescent substrate according to the
manufacturer's instructions.

o Capture the signal using a chemiluminescence imaging system.

e Quantification:
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o Measure the band intensity for SAS-6 and a loading control (e.g., GAPDH or 3-actin) using
image analysis software.

o Normalize the SAS-6 band intensity to the loading control intensity for semi-quantitative
analysis.

Immunofluorescence for Cellular Localization and
Quantification of SAS-6 Foci

This protocol allows for the visualization of SAS-6 localization at the centrosome and
quantification of its fluorescence intensity.

a. Materials and Reagents
e Primary Antibodies:

o Mouse monoclonal anti-SAS-6 (Clone G-1): Santa Cruz Biotechnology, sc-376836
(Recommended starting dilution: 1:50)

o Rabbit polyclonal anti-SASS6: Proteintech, 21377-1-AP (Recommended starting dilution:
1:200)

o Antibody against a centrosomal marker (e.g., y-tubulin, Cep135) for co-localization.
e Secondary Antibodies:
o Alexa Fluor-conjugated Goat anti-Mouse IgG
o Alexa Fluor-conjugated Goat anti-Rabbit IgG
o Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
o Permeabilization Buffer: 0.25% Triton X-100 in PBS.
» Blocking Buffer: 5% normal goat serum and 0.1% Triton X-100 in PBS.

e Wash Buffer: PBS with 0.1% Triton X-100.
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Antifade Mounting Medium with DAPI.
Glass coverslips.
. Protocol
Cell Culture:
o Grow cells on sterile glass coverslips in a petri dish.
Fixation:
o Wash cells with PBS.

o Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10
minutes at -20°C.

o Wash three times with PBS.

Permeabilization:

o Incubate with permeabilization buffer for 10 minutes at room temperature.
o Wash three times with PBS.

Blocking:

o Incubate with blocking buffer for 1 hour at room temperature.

Antibody Incubation:

o Incubate with primary antibodies against SAS-6 and a centrosomal marker (diluted in
blocking buffer) overnight at 4°C in a humidified chamber.

o Wash three times for 5 minutes each with wash buffer.

o Incubate with appropriate Alexa Fluor-conjugated secondary antibodies (diluted in blocking
buffer) for 1 hour at room temperature, protected from light.
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o Wash three times for 5 minutes each with wash buffer.
e Mounting:
o Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
o Seal the coverslips with nail polish.
e Imaging and Quantification:
o Acquire images using a confocal or widefield fluorescence microscope.

o Quantify the fluorescence intensity of SAS-6 foci at the centrosomes using image analysis
software (e.g., ImageJ/Fiji).

o To quantify, draw a region of interest (ROI) around the centrosome (identified by the
centrosomal marker) and measure the integrated density of the SAS-6 signal.

o Correct for background fluorescence by subtracting the mean fluorescence intensity of a
nearby background region.

o Normalize the SAS-6 fluorescence intensity to the intensity of the centrosomal marker to
account for variations in centrosome size or staining.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for SAS-
6 Quantification

While less common for intracellular proteins like SAS-6, a sandwich ELISA can be developed
for quantitative analysis from cell lysates. This requires a validated antibody pair.

a. Materials and Reagents

o SAS-6 Antibody Pair: Capture and detection antibodies that recognize different epitopes on
the SAS-6 protein.

o ELISA plates

o Coating Buffer: (e.g., carbonate-bicarbonate buffer, pH 9.6)
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Blocking Buffer: (e.g., 1% BSA in PBS)

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Detection Reagent: Streptavidin-HRP and a suitable substrate (e.g., TMB).

Stop Solution: (e.g., 2N H2S0a)

Recombinant SAS-6 Protein Standard

Cell Lysate (prepared as for Western blotting, but without SDS in the lysis buffer).
. Protocol

Plate Coating:

o Coat ELISA plate wells with the capture antibody diluted in coating buffer overnight at 4°C.
Blocking:

o Wash the plate with PBST.

o Block the wells with blocking buffer for 1-2 hours at room temperature.

Sample and Standard Incubation:

o Wash the plate.

o Add serial dilutions of the recombinant SAS-6 protein standard and the cell lysates to the
wells.

o Incubate for 2 hours at room temperature.
Detection Antibody Incubation:
o Wash the plate.

o Add the biotinylated detection antibody diluted in blocking buffer.
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o Incubate for 1-2 hours at room temperature.

 Signal Development:

[e]

Wash the plate.

(¢]

Add streptavidin-HRP and incubate for 30 minutes.

[¢]

Wash the plate.

o

Add the TMB substrate and incubate in the dark until a color develops.
e Measurement:

o Stop the reaction with the stop solution.

o Read the absorbance at 450 nm using a microplate reader.
e Quantification:

o Generate a standard curve from the absorbance values of the recombinant protein
standards.

o Determine the concentration of SAS-6 in the cell lysates by interpolating their absorbance
values on the standard curve.

Quantitative Mass Spectrometry

This advanced technique provides highly accurate and sensitive absolute or relative
guantification of SAS-6 protein levels.

a. General Workflow
e Sample Preparation:
o Lyse cells and quantify total protein.

o For relative quantification, label peptides from different samples with isobaric tags (e.qg.,
TMT or iTRAQ).
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o For absolute quantification, spike in a known amount of a stable isotope-labeled SAS-6
peptide standard.

» Protein Digestion:
o Denature, reduce, and alkylate the proteins.
o Digest the proteins into peptides using trypsin.
¢ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
o Separate the peptides by liquid chromatography.
o Analyze the peptides by tandem mass spectrometry.
o Data Analysis:
o ldentify SAS-6 peptides from the MS/MS spectra.

o Quantify the abundance of SAS-6 peptides based on the intensity of the reporter ions (for
isobaric tagging) or by comparing the signal of the native peptide to the labeled standard
(for absolute quantification).

Mandatory Visualizations

Immunodetection

) Primary Antibody
BEIY (anti-SAS-6)

Secondary Antibody
(HRP-conjugated)

Click to download full resolution via product page

Caption: Western Blot workflow for SAS-6 protein detection.
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Caption: SAS-6 signaling in centriole duplication and degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at
Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Measuring SAS-6 Protein Levels in Cells: A Detailed
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605614#how-to-measure-sass6-protein-levels-in-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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